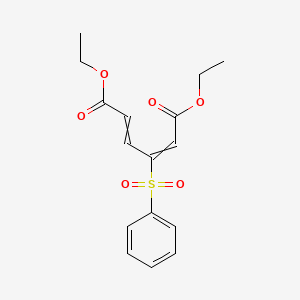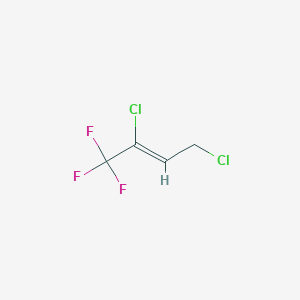
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine typically involves the reaction of 2,5-difluoroaniline with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:
Diazotization: 2,5-difluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reaction with Formaldehyde and Hydroxylamine: The diazonium salt is then reacted with formaldehyde and hydroxylamine hydrochloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The difluorophenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted difluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in treating diseases by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications include the creation of polymers and other advanced materials.
作用機序
The mechanism of action of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- (Z)-1-(2,4-Difluorophenyl)-N-hydroxymethanimine
- (Z)-1-(3,5-Difluorophenyl)-N-hydroxymethanimine
- (Z)-1-(2,6-Difluorophenyl)-N-hydroxymethanimine
Uniqueness
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning affects its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C7H5F2NO |
|---|---|
分子量 |
157.12 g/mol |
IUPAC名 |
(NZ)-N-[(2,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4- |
InChIキー |
DFMUWVCMTIGSEE-WMZJFQQLSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)/C=N\O)F |
正規SMILES |
C1=CC(=C(C=C1F)C=NO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


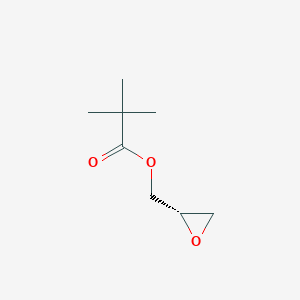
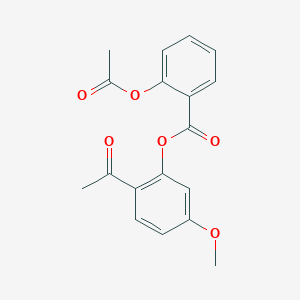
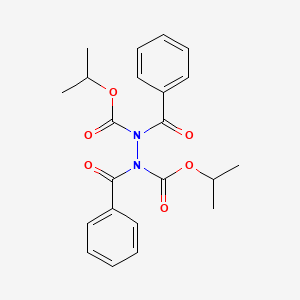
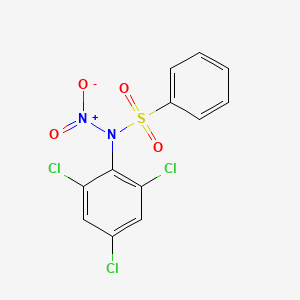
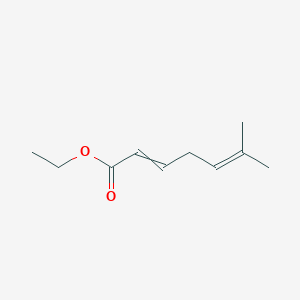
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
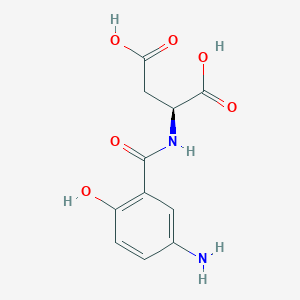
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)

